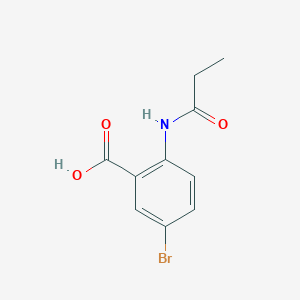
4-(4-fluorophenyl)-N-1-naphthyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-N-1-naphthyl-1-piperazinecarboxamide, also known as 4-F-Phenylpiperazine (4-FPP), is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been widely used in scientific research due to its unique properties and potential therapeutic applications.
作用机制
The mechanism of action of 4-FPP involves its interaction with the serotonin receptors in the brain. It has been found to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This results in the activation of downstream signaling pathways, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
4-FPP has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine in the brain, leading to anxiolytic and antidepressant effects. This compound has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in stress response. Additionally, 4-FPP has been shown to have antipsychotic effects, making it a potential treatment option for schizophrenia.
实验室实验的优点和局限性
One of the major advantages of using 4-FPP in lab experiments is its high selectivity for serotonin receptors, which allows for precise targeting of specific pathways. Additionally, this compound has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using 4-FPP is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research involving 4-FPP. One potential area of investigation is the role of this compound in the treatment of anxiety and depression. Additionally, further studies are needed to elucidate the mechanisms underlying the antipsychotic effects of 4-FPP. Another potential direction for research is the development of novel compounds based on the structure of 4-FPP, which may have improved therapeutic properties. Overall, the future of research involving 4-FPP is promising, and it is likely that this compound will continue to play an important role in scientific investigations of the central nervous system.
Conclusion:
In conclusion, 4-FPP is a synthetic compound that has been extensively used in scientific research due to its unique properties and potential therapeutic applications. The synthesis method of 4-FPP involves the reaction of 4-fluoroaniline with 1-naphthylpiperazine in the presence of a carboxylic acid. This compound has been found to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. The mechanism of action of 4-FPP involves its interaction with the serotonin receptors in the brain, leading to various physiological and behavioral effects. There are several advantages and limitations to using 4-FPP in lab experiments, and several future directions for research involving this compound. Overall, 4-FPP is a valuable tool for investigating the central nervous system and has the potential to lead to the development of novel therapeutic agents.
合成方法
The synthesis of 4-FPP involves the reaction of 4-fluoroaniline with 1-naphthylpiperazine in the presence of a carboxylic acid. This reaction results in the formation of 4-FPP as a white crystalline powder. The purity of the compound can be increased by recrystallization from an appropriate solvent.
科学研究应用
4-FPP has been extensively used in scientific research as a tool to study the central nervous system. It has been found to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This compound has been used in studies investigating the role of serotonin in various physiological and pathological conditions, such as anxiety, depression, and schizophrenia.
属性
IUPAC Name |
4-(4-fluorophenyl)-N-naphthalen-1-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c22-17-8-10-18(11-9-17)24-12-14-25(15-13-24)21(26)23-20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLRIIQUYOPLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)

![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)



![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)

